molecular formula C22H31N5O B6446289 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2640881-10-1

4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6446289
CAS No.: 2640881-10-1
M. Wt: 381.5 g/mol
InChI Key: XSFCETMVPMJJDY-UHFFFAOYSA-N
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Description

    Reagents: 1-(3-phenylpropyl)piperazine, base (e.g., potassium carbonate)

    Conditions: Heating under reflux in an appropriate solvent (e.g., acetonitrile).

  • Step 3: Attachment of Morpholine Ring

      Reagents: Morpholine, coupling agent (e.g., EDCI)

      Conditions: Room temperature, followed by purification using column chromatography.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

    • Step 1: Synthesis of Pyrimidine Core

        Reagents: 2,4-dichloropyrimidine, methylamine

        Conditions: Reflux in ethanol, followed by purification through recrystallization.

    Chemical Reactions Analysis

    Types of Reactions

    4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

      Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

      Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide in acetic acid, room temperature.

      Reduction: Lithium aluminum hydride in dry ether, reflux.

      Substitution: Potassium carbonate in DMF, elevated temperature.

    Major Products Formed

      Oxidation: N-oxides of the piperazine and morpholine rings.

      Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

      Substitution: Substituted pyrimidine derivatives with various functional groups.

    Scientific Research Applications

    4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

      Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

      Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

      Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

    Mechanism of Action

    The mechanism of action of 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to altered cellular signaling and physiological responses.

    Comparison with Similar Compounds

    Similar Compounds

      Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

      Flumatinib: Another tyrosine kinase inhibitor with a similar structure but different substituents.

    Uniqueness

    4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific combination of functional groups, which imparts distinct biological activities and chemical reactivity. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.

    Properties

    IUPAC Name

    4-[6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H31N5O/c1-19-18-21(26-14-16-28-17-15-26)24-22(23-19)27-12-10-25(11-13-27)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XSFCETMVPMJJDY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NC(=N1)N2CCN(CC2)CCCC3=CC=CC=C3)N4CCOCC4
    Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H31N5O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    381.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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